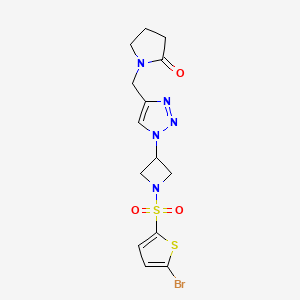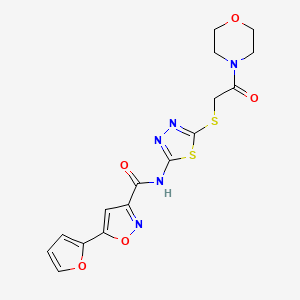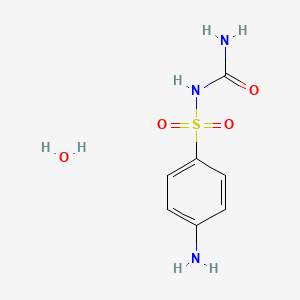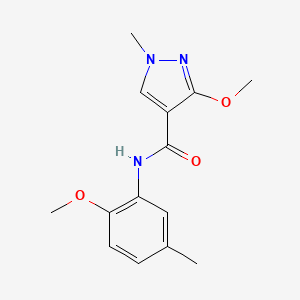![molecular formula C26H25N3O5S B2798683 (2Z)-N-(3,4-dimethylphenyl)-8-methoxy-2-[(4-methylphenyl)sulfonylhydrazinylidene]chromene-3-carboxamide CAS No. 866342-42-9](/img/structure/B2798683.png)
(2Z)-N-(3,4-dimethylphenyl)-8-methoxy-2-[(4-methylphenyl)sulfonylhydrazinylidene]chromene-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2Z)-N-(3,4-dimethylphenyl)-8-methoxy-2-[(4-methylphenyl)sulfonylhydrazinylidene]chromene-3-carboxamide is a useful research compound. Its molecular formula is C26H25N3O5S and its molecular weight is 491.56. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Characterization
Research in synthetic chemistry has led to the development of numerous chromene derivatives, including compounds structurally related to the one , demonstrating innovative methods of synthesis and characterization. For example, a study outlined the isolation of intermediates in synthesizing new 3,4-dihydro-2H-chromeno[2,3-d]pyrimidines, showcasing the importance of specific intermediates in creating tricyclic products with potential pharmacological applications (Fattahi et al., 2018). Another research effort focused on the crystal structures of chromene derivatives, providing insights into their molecular configurations and the impact on their chemical properties (Reis et al., 2013).
Chemosensor Applications
Chromene derivatives have been reported to function effectively as chemosensors. For instance, a study detailed the synthesis of a coumarin-based fluorophore acting as a highly selective chemosensor for detecting ions like Cu2+ and H2PO4−, highlighting the compound's potential in environmental monitoring and biomedical diagnostics (Meng et al., 2018).
Antimicrobial Activity
Some chromene compounds have shown significant antimicrobial properties. Research into α-benzopyrone derivatives, for example, has not only provided a pathway for synthesizing novel compounds but also explored their potential as antimicrobial agents, indicating the scope for developing new therapeutic agents (El‐Shaaer et al., 2012).
Antibacterial Effects of Synthesized Derivatives
The synthesis and evaluation of new derivatives, such as 4-hydroxy-chromen-2-one and its variations, have been documented for their antibacterial activity against various bacterial strains. Such studies underscore the potential of chromene derivatives in creating effective antibacterial agents (Behrami & Dobroshi, 2019).
Pharmaceutical Applications
Research has also delved into the pharmaceutical applications of chromene derivatives, investigating their potential in drug development. For instance, the synthesis and pharmacological evaluation of chromeno[3,4‐c]pyrrole‐3,4‐dione-based N-heterocycles have been explored for their antimicrobial properties, indicating the versatility and utility of chromene compounds in medicinal chemistry (Azab et al., 2017).
Eigenschaften
IUPAC Name |
(2Z)-N-(3,4-dimethylphenyl)-8-methoxy-2-[(4-methylphenyl)sulfonylhydrazinylidene]chromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3O5S/c1-16-8-12-21(13-9-16)35(31,32)29-28-26-22(15-19-6-5-7-23(33-4)24(19)34-26)25(30)27-20-11-10-17(2)18(3)14-20/h5-15,29H,1-4H3,(H,27,30)/b28-26- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBMUBSJFKJIZFZ-SGEDCAFJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NN=C2C(=CC3=C(O2)C(=CC=C3)OC)C(=O)NC4=CC(=C(C=C4)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N/N=C\2/C(=CC3=C(O2)C(=CC=C3)OC)C(=O)NC4=CC(=C(C=C4)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(E)-N-[(2R)-1-(2,3-Dihydro-1H-inden-5-yl)propan-2-yl]-4-(dimethylamino)but-2-enamide](/img/structure/B2798603.png)


![[3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-6-oxo-5,6-dihydropyridazin-1(4H)-yl]acetic acid](/img/structure/B2798606.png)

![2-Oxa-5-azaspiro[3.5]non-7-ene](/img/structure/B2798610.png)

![N-isopropyl-N-[3-(methylamino)-1,4-dioxo-1,4-dihydro-2-naphthalenyl]propanamide](/img/structure/B2798613.png)

![Ethyl 5-(4-methyl-3-nitrobenzamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2798619.png)

![4-((4-Methoxyphenyl)thio)-1-(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)butan-1-one](/img/structure/B2798622.png)
![(E)-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-3-(5-nitrothiophen-2-yl)acrylamide](/img/structure/B2798623.png)